molecular formula C18H25ClN2O B6097292 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride

1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride

Cat. No.: B6097292
M. Wt: 320.9 g/mol
InChI Key: ZCVFQNLBFHFKFU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions: The 2,3-dimethyl groups can be introduced through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the reductive amination of 4-methylpiperidine with an appropriate aldehyde or ketone.

    Coupling Reaction: The indole and piperidine moieties can be coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process automation.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl groups on the indole ring can undergo electrophilic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Sodium borohydride, methanol, and water.

    Substitution: Halogens (e.g., bromine), nitro compounds, and Lewis acids.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
  • 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanol
  • 1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethane

Uniqueness

1-(2,3-Dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-13-8-10-19(11-9-13)12-18(21)20-15(3)14(2)16-6-4-5-7-17(16)20;/h4-7,13H,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVFQNLBFHFKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C(=C(C3=CC=CC=C32)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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